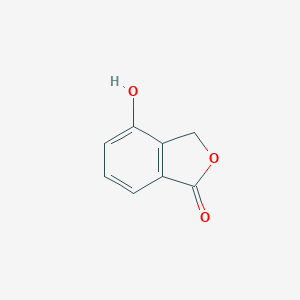![molecular formula C7H9N B168980 1,4,5,6-Tetrahydrocyclopenta[b]pyrrole CAS No. 13618-90-1](/img/structure/B168980.png)
1,4,5,6-Tetrahydrocyclopenta[b]pyrrole
Vue d'ensemble
Description
1,4,5,6-Tetrahydrocyclopenta[b]pyrrole is a heterocyclic compound with the molecular formula C7H9N.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4,5,6-Tetrahydrocyclopenta[b]pyrrole can be synthesized through an Au(I)-catalyzed tandem reaction. This method involves the rearrangement and cyclization of 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol with primary amines or ammonium acetate (NH4OAc) to yield polysubstituted pyrroles in moderate to good yields . The reaction is typically carried out under argon atmosphere and monitored by thin-layer chromatography (TLC).
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of gold catalysts and controlled reaction conditions ensures the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4,5,6-Tetrahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions, particularly with halogens or other functional groups, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
1,4,5,6-Tetrahydrocyclopenta[b]pyrrole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4,5,6-Tetrahydrocyclopenta[b]pyrrole and its derivatives involves the inhibition of specific enzymes and receptors. For instance, certain derivatives have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . The inhibition of COX-2 leads to reduced production of pro-inflammatory mediators such as prostaglandins. Additionally, the compound can block the activation of nuclear factor kappa B (NF-κB) by inhibiting IκB kinase (IKK) activities, further contributing to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
1,4,5,6-Tetrahydrocyclopenta[b]pyrrole can be compared with other similar compounds, such as:
1,2-Diphenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole: This compound also exhibits anti-inflammatory properties and inhibits NF-κB activation.
2-Substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole: These derivatives have shown selective activity on COX-2 and are used in the development of anti-inflammatory agents.
The uniqueness of this compound lies in its structural versatility and the wide range of biological activities exhibited by its derivatives. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[b]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-2-6-4-5-8-7(6)3-1/h4-5,8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSKVYIIXZCDOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B168897.png)
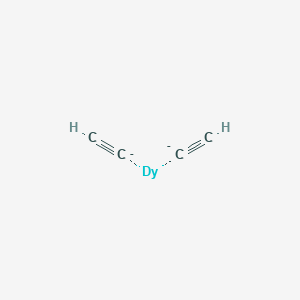
![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B168899.png)
![[(1R,2R)-2-hydroxycyclohexyl]CarbaMic acidphenylMethyl ester](/img/structure/B168904.png)
![dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B168908.png)
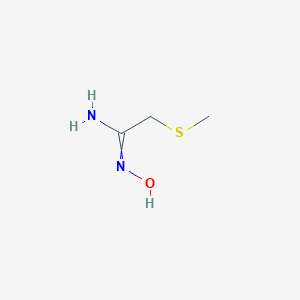
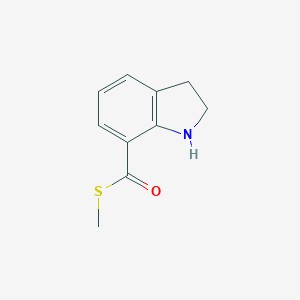
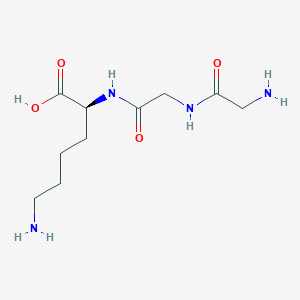
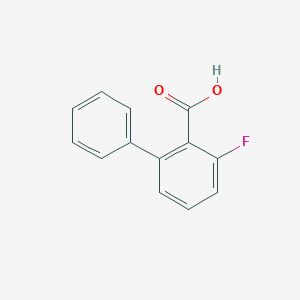
![4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine](/img/structure/B168919.png)
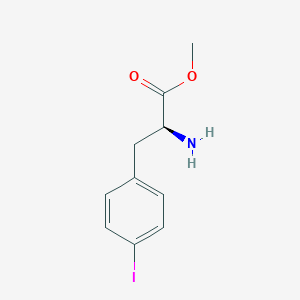
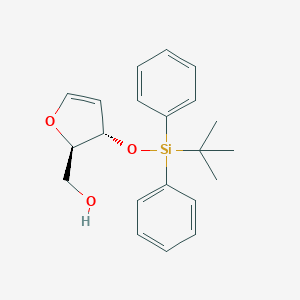
![2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione](/img/structure/B168933.png)
